N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine ring, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through a Friedel-Crafts acylation reaction, where an acetyl chloride derivative reacts with the quinoline-pyridine intermediate in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with the carboxylic acid group on the quinoline-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted quinoline or pyridine derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-(4-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-3-carboxamide
Uniqueness
N-(4-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the acetylphenyl group further enhances its potential interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-15(27)16-8-10-18(11-9-16)25-23(28)20-13-22(17-5-4-12-24-14-17)26-21-7-3-2-6-19(20)21/h2-14H,1H3,(H,25,28) |
InChI Key |
JFPLRQPUJRDMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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